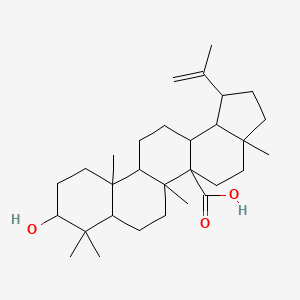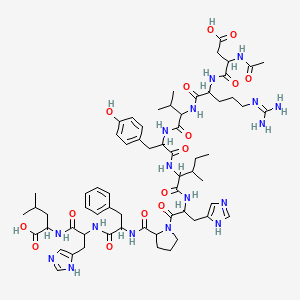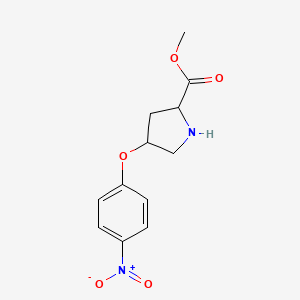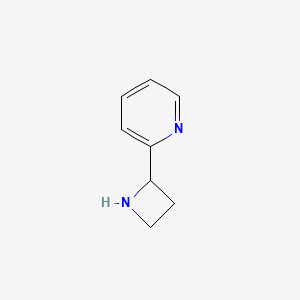
Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- is a triterpenoid compound known for its diverse biological activities. This compound is part of the lupane-type triterpenoids, which are widely found in nature, particularly in the bark of birch trees. It has garnered significant interest due to its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- typically involves the partial synthesis from betulinic acid, a naturally occurring triterpenoid. The synthetic route includes several steps:
Oxidation: Betulinic acid is oxidized to form betulinaldehyde.
Reduction: Betulinaldehyde is then reduced to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis from betulinic acid, which is abundant in nature, suggests that large-scale production could be feasible through similar synthetic routes used in laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions
Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which may have different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- involves its interaction with various molecular targets and pathways:
Topoisomerase Inhibition: The compound has been shown to inhibit topoisomerase IIα, an enzyme involved in DNA replication and cell division.
Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
Betulinic Acid: A precursor to Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-, known for its anticancer properties.
Lup-20(29)-en-28-al, 3-hydroxy-, (3β)-: Another lupane-type triterpenoid with similar biological activities.
3-Epihydroxy lup-20(29)-en-19(28)-olide: A related compound with antitopoisomerase activity.
Uniqueness
Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- is unique due to its specific hydroxylation pattern and its potent biological activities, particularly its ability to inhibit topoisomerase IIα, making it a promising candidate for anticancer therapy .
Propiedades
Fórmula molecular |
C30H48O3 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33) |
Clave InChI |
CLOUCVRNYSHRCF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)

![2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)

![Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)




![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)
